An In-depth Technical Guide to 5-Methyl-2-hepten-4-one: Chemical Properties, Structure, and Analysis

An In-depth Technical Guide to 5-Methyl-2-hepten-4-one: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Methyl-2-hepten-4-one. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Properties and Structure

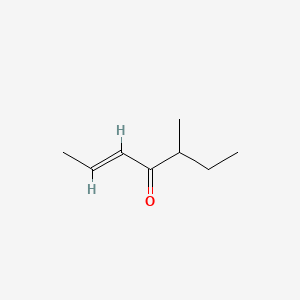

5-Methyl-2-hepten-4-one, also known by its common name Filbertone, is a naturally occurring organic compound and a key flavor component in hazelnuts.[1] It is classified as an enone, a class of organic compounds containing both an alkene and a ketone functional group.[2] The molecule exists as a mixture of enantiomers in its natural form, with the composition varying depending on the source.[1]

General and Physicochemical Properties

The key physicochemical properties of 5-Methyl-2-hepten-4-one are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| IUPAC Name | (2E)-5-Methyl-2-hepten-4-one | [3] |

| CAS Number | 81925-81-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fruity, hazelnut, green, nutty, roasted | [5] |

| Boiling Point | 170 °C (lit.) | [5] |

| Density | 0.845 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.444 (lit.) | [5] |

| Solubility | Slightly soluble in water; soluble in oils. | [4] |

Structural Information

The structural identifiers for 5-Methyl-2-hepten-4-one are provided in the table below.

| Identifier | String | Reference(s) |

| SMILES | CCC(C)C(=O)/C=C/C | [3] |

| InChI | InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | [3] |

| InChIKey | ARJWAURHQDJJAC-GQCTYLIASA-N | [3] |

The structure of 5-Methyl-2-hepten-4-one features a chiral center at the C5 position, leading to the existence of (R) and (S) enantiomers.[6] The double bond at the C2 position is predominantly in the trans (E) configuration.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group adjacent to the chiral center, the methine proton at the chiral center, the vinyl protons, and the methyl group attached to the double bond. The coupling between the vinyl protons will be characteristic of a trans configuration (typically a larger coupling constant, >12 Hz).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the 190-200 ppm range). The two sp² carbons of the alkene will be in the 120-150 ppm region. The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-2-hepten-4-one is characterized by the presence of strong absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch (ketone): A strong, sharp peak around 1670-1690 cm⁻¹.

-

C=C stretch (alkene): A medium intensity peak around 1620-1640 cm⁻¹.

-

C-H stretch (sp²): A peak just above 3000 cm⁻¹.

-

C-H stretch (sp³): Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Methyl-2-hepten-4-one results in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) is expected at m/z 126. Key fragment ions observed in GC-MS analysis include:

-

m/z 69: This is often the base peak and can be attributed to the loss of the sec-butyl group.

-

m/z 41: A common fragment in aliphatic compounds.

-

m/z 98: Resulting from the loss of an ethyl group.[4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of 5-Methyl-2-hepten-4-one.

Synthesis of 5-Methyl-2-hepten-4-one

Two primary methods for the synthesis of 5-Methyl-2-hepten-4-one are described below.

This protocol involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation.[7]

Step 1: Preparation of 5-methyl-hept-2-en-4-ol

-

Prepare 2-butylmagnesium bromide from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether.

-

Add a solution of 56 g of crotonaldehyde in 60 ml of ether dropwise to the Grignard reagent at a temperature of 0° to 10° C.

-

Boil the mixture under reflux for 2 hours.

-

After cooling, decompose the reaction mixture with ice water/hydrochloric acid.

-

Extract the product, neutralize the organic phase, and distill to obtain 5-methyl-hept-2-en-4-ol.

Step 2: Oxidation to 5-Methyl-2-hepten-4-one

-

Slowly add a mixture of 40.34 g of sodium dichromate and 54.1 g of sulfuric acid to 52 g of the alcohol from Step 1, while cooling with ice.

-

Allow the reaction to proceed for an additional hour at room temperature.

-

Extract the product with ether.

-

Wash the organic phase until neutral.

-

Remove the solvent and distill the crude product.

-

Redistill using a slotted tube column to obtain pure 5-methyl-hept-2-en-4-one.[7]

This method avoids the use of a Grignard reaction and stoichiometric oxidation.[8]

-

React acetoacetate with 2-methylbutyryl chloride to form the intermediate 2-methylbutyryl acetate.

-

Condense the intermediate with acetaldehyde in the presence of a base catalyst (e.g., pyrrolidine) in a suitable solvent like toluene.

-

Control the pH of the reaction mixture (around 6) and maintain the temperature at approximately 30°C for several hours.

-

The resulting product, 5-methyl-2-hepten-4-one, can then be isolated and purified.[8]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of 5-Methyl-2-hepten-4-one.

Sample Preparation:

-

Dilute the sample in a suitable solvent such as methanol or hexane.

GC-MS Conditions (Typical):

-

GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, targeting the characteristic ions (m/z 126, 98, 69, 41).

Biological Activity and Signaling Pathways

The primary known biological activity of 5-Methyl-2-hepten-4-one is its role as a flavor and fragrance compound, contributing to the characteristic aroma of hazelnuts. This sensory perception is mediated through its interaction with olfactory receptors in the nasal epithelium.

While specific studies detailing the interaction of 5-Methyl-2-hepten-4-one with particular olfactory receptors are limited, the general mechanism of odor perception provides a relevant signaling pathway. Ketones are known to interact with a variety of olfactory receptors.[8] The binding of an odorant molecule, such as 5-Methyl-2-hepten-4-one, to an olfactory receptor initiates a G-protein-coupled signaling cascade.

Olfactory Signaling Pathway

The binding of an odorant molecule to an Olfactory Receptor (OR), a G-protein coupled receptor, triggers a signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

References

- 1. Filbertone - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Filbertone (FDB015353) - FooDB [foodb.ca]

- 3. 5-Methyl-2-hepten-4-one | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Exploring the mechanism of olfactory recognition in the initial stage by modeling the emission spectrum of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-hepten-4-one, (R)- | C8H14O | CID 643135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-filbertone, 102322-83-8 [thegoodscentscompany.com]

- 8. youtube.com [youtube.com]